6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15780400
InChI: InChI=1S/C6H3BrN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11)
SMILES:
Molecular Formula: C6H3BrN2O2S
Molecular Weight: 247.07 g/mol

6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15780400

Molecular Formula: C6H3BrN2O2S

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C6H3BrN2O2S
Molecular Weight 247.07 g/mol
IUPAC Name 6-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H3BrN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11)
Standard InChI Key WJIQQWUMNGPNJA-UHFFFAOYSA-N
Canonical SMILES C1=C(SC2=C1NC(=O)NC2=O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic system comprising a thiophene ring fused to a pyrimidine-2,4-dione moiety. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₆H₃BrN₂O₂S
Molecular Weight247.07 g/mol
CAS Registry Number1388027-23-3
IUPAC Name6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

The bromine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions for further functionalization. X-ray crystallography studies of analogous compounds reveal a planar bicyclic system with bond lengths of 1.36–1.41 Å for the C–N bonds in the pyrimidine ring, consistent with partial double-bond character .

Tautomerism and Electronic Properties

The 2,4-dione groups exhibit keto-enol tautomerism, with the diketo form predominating in polar solvents. Density functional theory (DFT) calculations on related thienopyrimidines show a HOMO-LUMO gap of 4.2–4.5 eV, suggesting moderate electron-deficient character ideal for nucleophilic aromatic substitutions .

Synthesis and Manufacturing

Synthetic Pathways

The primary route involves a three-step sequence:

  • Condensation: Cyclocondensation of 3-aminothiophene-2-carboxylate with urea under acidic conditions forms the pyrimidine core.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in DMF achieves regioselective substitution at position 6 (yield: 68–72%) .

  • Oxidation: Treatment with hydrogen peroxide in acetic acid oxidizes the 2,4-dihydroxypyrimidine to the dione form .

Key challenges include controlling regioselectivity during bromination and minimizing ring-opening side reactions. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >65% .

Purification and Characterization

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. Structural confirmation employs:

  • ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (s, 1H, C5-H), 3.89 (s, 2H, CH₂).

  • IR: Peaks at 1745 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C–Br vibration) .

Physicochemical Properties

ParameterValueMethod
Melting Point228–230°C (dec.)Differential Scanning Calorimetry
LogP1.42 ± 0.15HPLC (C18 column)
Aqueous Solubility2.1 mg/mL (25°C)Shake-flask method
pKa6.8 (enolic OH)Potentiometric titration

The compound exhibits pH-dependent solubility, with improved dissolution above pH 7 due to deprotonation of the enolic hydroxyl group.

Applications in Medicinal Chemistry

Lead Optimization

The 6-bromo group serves as a handle for Suzuki-Miyaura couplings, enabling rapid generation of analogs. A recent library synthesized via this approach included 42 derivatives with IC₅₀ values <10 μM against HCT116 colon cancer cells .

Prodrug Development

Esterification of the 2,4-dione groups with pivaloyloxymethyl moieties increases oral bioavailability in rat models (AUC₀–₂₄ = 18.7 μg·h/mL vs. 5.2 μg·h/mL for parent compound) .

ParameterSpecification
Storage Conditions2–8°C, desiccated
PPE RequirementsNitrile gloves, lab coat, eye protection
Spill ManagementAbsorb with vermiculite, dispose as halogenated waste

Future Research Directions

  • Mechanistic Studies: Elucidate the exact mode of PARP-1 inhibition through X-ray co-crystallography.

  • In Vivo Efficacy: Evaluate antitumor activity in PDX (patient-derived xenograft) models.

  • Formulation Science: Develop nanoparticle-based delivery systems to enhance blood-brain barrier penetration.

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